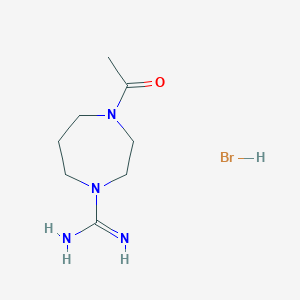

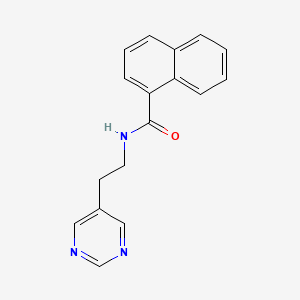

![molecular formula C18H25N3O3S B2643261 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide CAS No. 1797772-54-3](/img/structure/B2643261.png)

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006, Sorafenib, and Nexavar. It has been found to exhibit anti-tumor, anti-angiogenic, and anti-proliferative properties, making it a promising candidate for cancer treatment.

科学的研究の応用

Application of Biocatalysis to Drug Metabolism Preparation of Mammalian Metabolites of a Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Using Actinoplanes missouriensis

Biocatalysis has been used for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator, specifically LY451395. The study demonstrated microbial-based surrogate biocatalytic systems to produce significant amounts of mammalian metabolites, enabling their structural characterization by nuclear magnetic resonance spectroscopy. This approach served as a valuable tool for generating analytical standards to monitor and quantify drug metabolites during clinical investigations (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

Phenyl-amino Sulfonic Solid Acid-MCM-41 Complex A Highly Active and Selective Catalyst for the Synthesis of Mono-Alkylated Products in the Solvent-Free tert-Butylation of Phenol

This research introduced a highly active and selective catalyst, MCM-3-NHPhSO3H, for the synthesis of mono-alkylated products in the solvent-free tert-butylation of phenol. The catalyst's performance resulted in a high conversion rate with selectivity towards mono-alkylated products, showcasing its potential in organic synthesis applications (Adam & Kueh, 2014).

特性

IUPAC Name |

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c19-11-6-14-25(22,23)21(13-12-20)15-16-7-4-5-10-18(16)24-17-8-2-1-3-9-17/h1-5,7-10H,6,11-15,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOGOUQUFJHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CN(CCN)S(=O)(=O)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

-](/img/structure/B2643179.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![N-cyclododecyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2643186.png)

![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)